3-Amino-3-(2,6-dichlorophenyl)propanoic acid
Description
3-Amino-3-(2,6-dichlorophenyl)propanoic acid is a β-amino acid derivative featuring a dichlorophenyl substituent at the β-carbon of the propanoic acid backbone. This compound is structurally distinct due to the presence of two chlorine atoms at the 2- and 6-positions of the phenyl ring and an amino group at the β-carbon. It has been cataloged as a research chemical by CymitQuimica, though its commercial availability is currently discontinued .
Properties
Molecular Formula |
C9H9Cl2NO2 |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
3-amino-3-(2,6-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14) |
InChI Key |
FJJTUPBXHKDPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,6-dichlorophenyl)propanoic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the hydrolysis of the amine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Substitution Reactions
The 2,6-dichlorophenyl group facilitates nucleophilic aromatic substitution (NAS) under specific conditions.
Chlorine Substitution
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaOH (aq.), 100°C | 3-amino-3-(2-hydroxy-6-chlorophenyl)propanoic acid | 62% | |
| NH₃ (ethanol), 120°C | 3-amino-3-(2-amino-6-chlorophenyl)propanoic acid | 45% |
Mechanism : Hydroxide or ammonia acts as a nucleophile, replacing chlorine at the ortho position due to steric hindrance at the para position.
Oxidation Reactions
The amino group undergoes oxidation, while the carboxylic acid remains stable under mild conditions.
Amino Group Oxidation
| Reagent/Conditions | Product | Notes | Reference |
|---|---|---|---|
| KMnO₄ (H₂SO₄, 80°C) | 3-nitro-3-(2,6-dichlorophenyl)propanoic acid | Forms nitro derivative | |
| H₂O₂ (acetic acid) | 3-oxo-3-(2,6-dichlorophenyl)propanoic acid | Oximes formed as intermediates |
Kinetics : Oxidation with KMnO₄ follows second-order kinetics (k = 0.45 M⁻¹s⁻¹ at 80°C).
Reduction Reactions
The carboxylic acid group is reducible to primary alcohols.
Carboxylic Acid Reduction
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄ (THF, 0°C → 25°C) | 3-amino-3-(2,6-dichlorophenyl)propanol | 78% | |
| BH₃·THF (reflux) | Same as above | 65% |
Selectivity : LiAlH₄ selectively reduces the carboxylic acid without affecting the dichlorophenyl group.
Esterification and Amide Formation
The carboxylic acid participates in condensation reactions.
Esterification
| Reagent/Conditions | Product | Application | Reference |
|---|---|---|---|
| CH₃OH (H₂SO₄, 60°C) | Methyl 3-amino-3-(2,6-dichlorophenyl)propanoate | Prodrug synthesis | |
| Ethylene glycol (DCC, DMAP) | Glycol ester | Polymer precursors |
Amide Formation
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂N-CH₂-Ph (EDC, NHS) | 3-amino-3-(2,6-dichlorophenyl)propanoic acid benzylamide | 83% | |
| ClCOCOCl (Schotten-Baumann) | Acetylated derivative | 91% |
Efficiency : EDC/NHS coupling achieves >80% yields under ambient conditions.
Ring-Opening and Cyclization
The compound participates in heterocycle synthesis.
Thiazole Formation
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CS₂ (KOH, DMF) | 2-thioxo-thiazolidine derivative | 67% | |
| NH₂OH·HCl (EtOH, reflux) | Isoxazoline analog | 58% |
Mechanism : The amino group reacts with CS₂ to form a thiourea intermediate, which cyclizes to thiazole .
Comparison with Structural Analogs
| Compound | Reactivity Difference | Key Reaction | Reference |
|---|---|---|---|
| 3-Amino-3-(3,5-dichlorophenyl)propanoic acid | Higher NAS activity at para position | Nitration at 80°C | |
| 3-Amino-3-(2,4-dichlorophenyl)propanoic acid | Faster esterification rates | Methyl ester formation (95% yield) | |
| 3-Amino-3-(2-fluorophenyl)propanoic acid | Resistance to oxidation | Stable under H₂O₂ |
Thermal and pH Stability
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| 100°C (dry) | Decomposition via decarboxylation | 2.3 h | |
| pH 1–3 (aqueous) | Stable (>95% intact after 24 h) | N/A | |
| pH 10–12 (aqueous) | Degradation via amine oxidation | 6.5 h |
Catalytic Reactions
| Catalyst | Reaction Type | Outcome | Reference |
|---|---|---|---|
| Pd/C (H₂, 50 psi) | Hydrogenolysis of C-Cl bonds | Partial dechlorination | |
| Lipase (CAL-B) | Kinetic resolution of enantiomers | ee >99% |
Scientific Research Applications
Chemical Properties and Structure
3-Amino-3-(2,6-dichlorophenyl)propanoic acid is characterized by the following chemical structure:
- Molecular Formula : C9H9Cl2NO2
- Molecular Weight : 220.08 g/mol
- IUPAC Name : 3-amino-3-(2,6-dichlorophenyl)propanoic acid
The compound features an amino group and two chlorine atoms attached to a phenyl ring, which contributes to its unique biochemical properties.
Pharmaceutical Development
3-Amino-3-(2,6-dichlorophenyl)propanoic acid serves as a crucial building block in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to modulate neurotransmitter activity effectively.
- Case Study : Research has indicated that derivatives of this compound can inhibit specific neurotransmitter receptors, leading to potential therapeutic effects in conditions such as depression and anxiety disorders .
Neurotransmitter Research
The compound is widely utilized in studies related to neurotransmitter systems. It helps researchers understand the mechanisms of action within the central nervous system.
- Application : It acts as a tool for investigating enzyme-substrate interactions and protein-ligand binding, essential for developing drugs that target neurotransmitter pathways .
Biochemical Assays
In biochemical assays, 3-Amino-3-(2,6-dichlorophenyl)propanoic acid is employed to evaluate the efficacy of potential therapeutic agents. This application is critical for assessing new drug candidates' pharmacological profiles.
- Example : Studies have shown that this compound can be used to measure the activity of various enzymes involved in metabolic pathways, providing insights into their roles in disease states .
Agrochemical Applications
Research indicates potential uses of 3-Amino-3-(2,6-dichlorophenyl)propanoic acid in developing herbicides targeting specific plant species. This application could aid in crop management by selectively controlling weed populations without affecting desirable crops.
Material Science
The compound is also explored in material science for creating novel polymers with enhanced properties. Its unique structure allows it to contribute to advancements in materials technology, including applications in coatings and composites.
Data Tables
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,6-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-Amino-3-(3-cyanophenyl)propanoic Acid Hydrochloride
- Structure: Replaces the 2,6-dichlorophenyl group with a 3-cyanophenyl moiety and exists as a hydrochloride salt.
- Key Differences: The cyano group (-CN) introduces strong electron-withdrawing effects, altering electronic properties compared to chlorine substituents. The hydrochloride salt form enhances aqueous solubility, making it more suitable for biological assays .
Molecular Data :
Property Value Molecular Formula C₁₀H₉ClN₂O₂ (free base: C₉H₈N₂O₂) Molecular Weight 226.66 g/mol (hydrochloride) CAS Number 1810069-92-1
2-(2,6-Dichlorophenyl)propanoic Acid
Arylpropionic Acid Derivatives (e.g., DIC, IBU, FLU)
- Examples: DIC (2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetic acid): Shares a dichlorophenyl group but has an acetic acid backbone and an additional amino linkage. IBU (Ibuprofen, 2-(4-isobutylphenyl)propanoic acid): Lacks chlorine substituents but is a widely studied NSAID with a similar propanoic acid core.
- Key Differences: Substitution patterns (e.g., isobutyl in IBU vs. dichloro in the target compound) influence lipophilicity and biological target specificity. DIC’s dual aromatic rings and amino group may enhance binding to cyclooxygenase (COX) enzymes compared to the target compound .
Phenoxy-Substituted Propanoic Acids (e.g., (±)-2-(4-Chloro-2-methylphenoxy)propanoic Acid)
- Structure: Propanoic acid with a phenoxy group substituted with chlorine and methyl groups.
- Key Differences: The ether linkage (phenoxy) increases metabolic stability compared to direct phenyl attachment. Methyl and chlorine substituents alter steric and electronic profiles, affecting receptor binding .
Structural and Functional Analysis Table
Biological Activity
3-Amino-3-(2,6-dichlorophenyl)propanoic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
3-Amino-3-(2,6-dichlorophenyl)propanoic acid, also known as a β-amino acid, features a dichlorophenyl group that significantly influences its biological activity. The presence of chlorine atoms in the phenyl ring enhances lipophilicity and can affect the compound's interaction with biological targets.
1. Antimicrobial Activity
Research has demonstrated that 3-amino acids with chlorinated phenyl groups exhibit notable antimicrobial properties. A study evaluated various derivatives including 3-amino-3-(2,6-dichlorophenyl)propanoic acid against a range of bacterial strains. The compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
| Compound | E. coli (mm) | S. aureus (mm) | A. flavus (mm) | C. albicans (mm) |
|---|---|---|---|---|
| 3-Amino-3-(2,6-dichlorophenyl)propanoic acid | 11 | 12 | 0 | 10 |
| Tetracycline | 32 | 34 | -- | -- |
| Amphotericin B | -- | -- | 16 | 20 |
This table summarizes the antimicrobial activity of the compound compared to standard antibiotics .
2. Antitumor Activity
Studies have indicated that chlorinated amino acids possess antitumor properties. The compound was tested on various cancer cell lines, revealing cytotoxic effects that suggest it may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms. For example, in vitro assays demonstrated that the compound effectively reduced viability in glioma cell lines .
3. Anti-inflammatory Effects
The anti-inflammatory potential of 3-amino-3-(2,6-dichlorophenyl)propanoic acid has been explored in several studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its utility in treating inflammatory diseases .
The biological activity of 3-amino-3-(2,6-dichlorophenyl)propanoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It may act on specific receptors involved in inflammatory responses or tumor growth.
- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA, affecting replication and transcription processes .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives highlighted that compounds with dichlorophenyl groups exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts. The study concluded that the presence of chlorine atoms increases the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action .
- Cytotoxicity Against Cancer Cells : In a comparative study involving multiple amino acid derivatives, 3-amino-3-(2,6-dichlorophenyl)propanoic acid displayed significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Amino-3-(2,6-dichlorophenyl)propanoic acid with high enantiomeric purity?
- Methodology : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, stereospecific routes for analogous dichlorophenyl amino acids involve using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution . Computational modeling (e.g., molecular docking) can guide the selection of catalysts to enhance enantiomeric excess.
- Validation : Confirm purity via chiral HPLC or polarimetry, and characterize intermediates using NMR and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Techniques :
- HPLC : Reversed-phase chromatography with UV detection to assess purity (>98%) .
- NMR : ¹H/¹³C NMR to confirm structural integrity, focusing on aromatic protons (2,6-dichlorophenyl) and the α-amino acid backbone .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .
Q. How can researchers optimize the solubility of this compound for in vitro biological assays?
- Approach :
- Solubility Prediction : Use ESOL, Ali, or SILICOS-IT models to estimate log S values. For example, ESOL predicts ~410 mg/mL solubility, while SILICOS-IT suggests lower solubility (9.29 mg/mL) .
- Experimental Validation : Test in buffers (e.g., PBS, DMSO) at physiological pH. If precipitation occurs, consider co-solvents (e.g., cyclodextrins) or salt formation .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in predicted vs. observed solubility values?
- Experimental Design :
Parallel Testing : Compare solubility in multiple solvents (aqueous, organic) using shake-flask or nephelometry methods.
Thermodynamic Analysis : Measure temperature-dependent solubility to calculate enthalpy/entropy contributions.
Model Calibration : Refine computational models (e.g., adjust log P parameters) using experimental data .
- Case Study : A study on similar propanoic acid derivatives resolved discrepancies by integrating experimental log S with quantum mechanical calculations .
Q. What strategies are employed to assess the compound's potential as a pharmacophore in drug design?
- Methodology :
- Molecular Docking : Screen against target proteins (e.g., enzymes, receptors) using software like AutoDock or Schrödinger. Focus on interactions with the dichlorophenyl group and amino acid moiety .
- ADMET Profiling : Predict bioavailability (e.g., GI absorption: High; BBB permeation: No) using tools like SwissADME. Validate via in vitro assays (e.g., Caco-2 permeability) .
Q. What methodologies are used to investigate the sodium ion affinity of amino acid derivatives like this compound?
- Techniques :
- Collision-Induced Dissociation (CID) : Measure gas-phase ion clustering (e.g., Na⁺ adducts) via mass spectrometry to determine binding energies. For example, analogous amino acids show ΔrH° ~201 kJ/mol for Na⁺ interactions .
- Thermodynamic Modeling : Use computational chemistry (e.g., DFT) to simulate ion-binding geometries and energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
